

Taplucainium research and development overview

Author: Smolecule Technical Support Team. Date: February 2026

Compound Focus: Taplucainium Chloride

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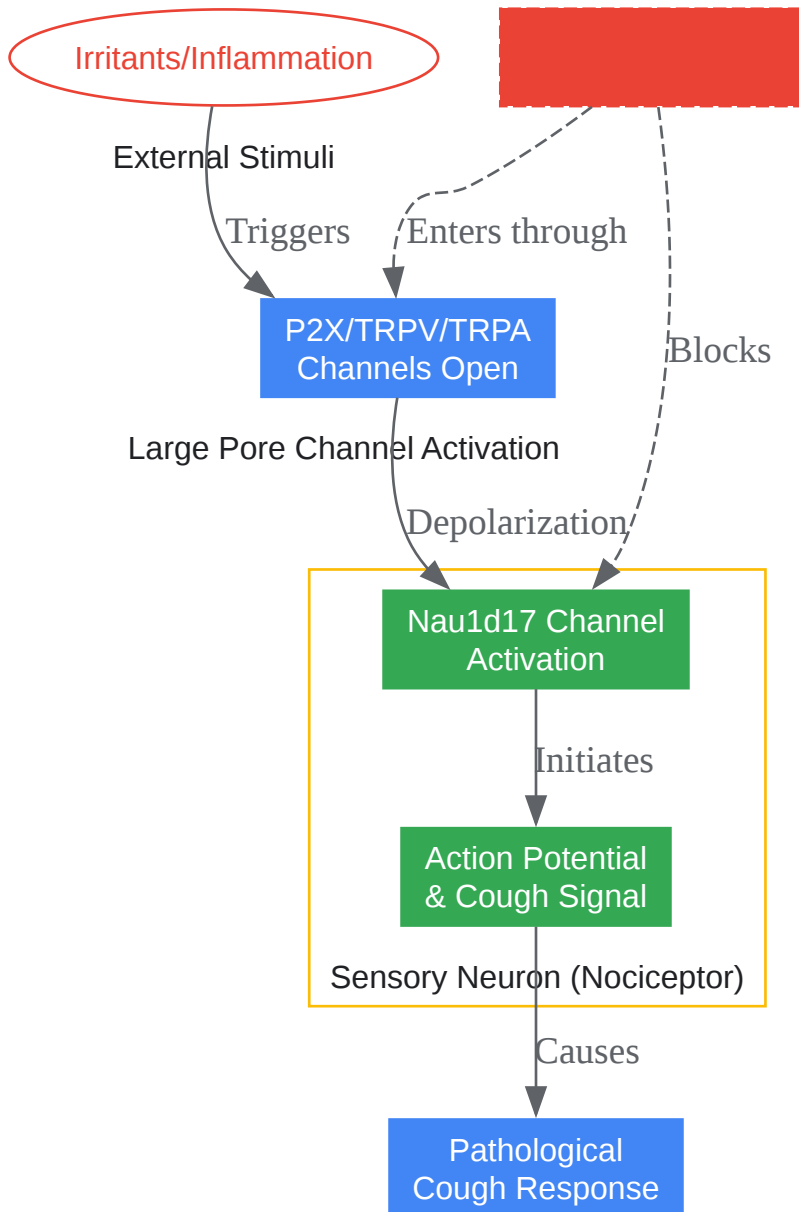
Taplucainium R&D Overview

The table below summarizes the core details of Taplucainium's development status:

Development Aspect	Details
Generic Name	Taplucainium (formerly NTX-1175) [1]
Therapeutic Class	Charged Sodium Channel Blocker ("nocion") [1]
Lead Indication	Refractory or Unexplained Chronic Cough [2]
Current Phase	Phase 2b (as of November 2024) [2]
Mode of Action	Selective silencing of activated nociceptors [1]
Route of Administration	Inhalation (Dry Powder) [1] [3]
Key Clinical Trial	ASPIRE (Phase 2b), 240-325 patients, randomized, double-blind, placebo-controlled [1] [2]

Proposed Mechanism of Action and Signaling Pathway

Taplucainium's proposed mechanism is designed to selectively target and silence overactive cough neurons (nociceptors) with minimal off-target effects [1]. The diagram below illustrates this proposed signaling pathway and drug action.



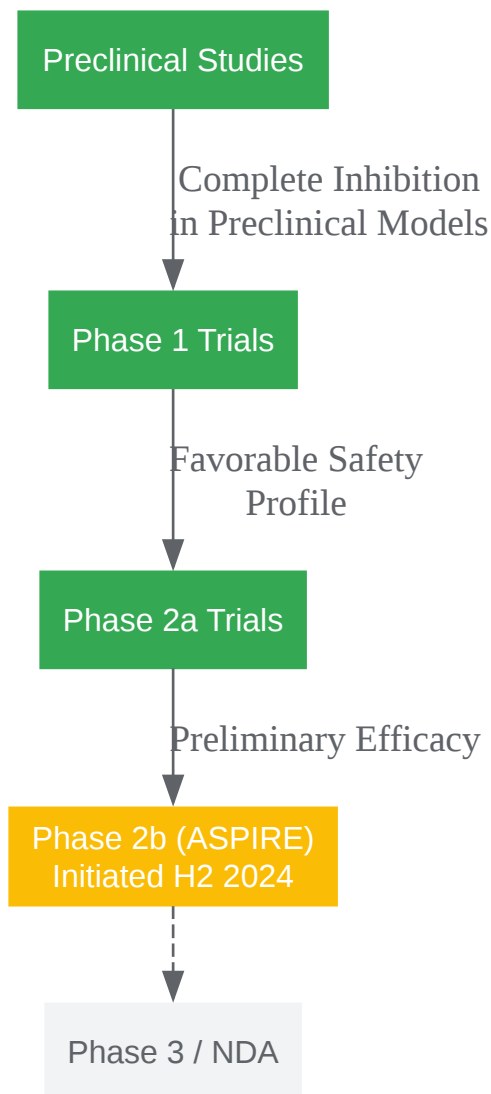
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Proposed pathway: irritants activate large pore channels, allowing Taplucainium entry to block sodium channels and inhibit cough signals.

This proposed mechanism suggests Taplucainium acts **downstream** of specific irritant sensors. By entering through any activated large-pore channel (P2X, TRPV, TRPA), it may potentially offer a broader antitussive effect compared to drugs targeting only one pathway [1].

Developmental Timeline and Evidence

The development of Taplucainium is supported by preclinical and clinical data, leading to its current Phase 2b trial.



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Taplucainium development progression from preclinical studies to ongoing Phase 2b trial.

- **Preclinical Evidence:** In preclinical models of cough, Taplucainium demonstrated **complete inhibition of the cough response** [1].
- **Clinical Safety:** Three early-stage clinical studies have reported a **favorable safety and tolerability profile**, with minimal local off-target effects or systemic exposure [1].
- **Ongoing Trial (ASPIRE):** This Phase 2b study is investigating the efficacy, safety, and tolerability of once-daily Taplucainium Inhalation Powder (NOC-110). The trial plans to enroll approximately 325 patients across over 100 sites in the US, Canada, UK, and Europe [1] [2].

Differentiation and Development Rationale

Taplucainium's profile highlights several key points for researchers:

- **Novel Targeting Strategy:** As a charged molecule, it is designed to be selectively taken up by and silence overactive neurons involved in pathological cough, while potentially sparing normally functioning tissue [1].
- **Broad-Spectrum Potential:** Its proposed mechanism of entering through multiple large-pore channels may make it effective across various cough triggers, unlike more specific receptor antagonists [1].
- **Addressing Unmet Need:** Chronic cough, particularly refractory or unexplained chronic cough, affects a significant patient population (over 8 million annually in the U.S. alone) and often lacks effective treatments, underscoring the potential clinical impact of this program [2].

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To cite this document: Smolecule. [Taplucainium research and development overview]. Smolecule, [2026]. [Online PDF]. Available at: [<https://www.smolecule.com/products/b12865047#taplucainium-research-and-development-overview>]

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